2-Methoxy-4-nitroaniline
Overview
Description
2-Methoxy-4-nitroaniline is a chemical compound that has been studied for its selective induction of cytochrome P450IA2 (CYP1A2) in rat liver. It is one of the products formed from the azo-reduction and/or N-oxidation of 2-methoxy-4-amino-azo-benzene. This compound is particularly noteworthy for its selectivity towards inducing CYP1A2, and it possesses the smallest molecular size among known CYP1A2 inducers .
Synthesis Analysis
The synthesis of 2-Methoxy-4-nitroaniline has been approached through various methods. One such method involves starting with 4-methoxyaniline and performing a series of reactions including acetylation, nitration, and reduction. This synthesis route has been reported to achieve a product yield of 71%, which is an improvement over the previously reported yield of 65% . Another study reports the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, from 4-methoxyaniline through cyclization, nitration, and chlorination, achieving an 85% yield . Additionally, a solvent-based synthesis method for 2-nitro-p-methoxyaniline has been developed using carbon tetrachloride, yielding over 75.83% of the product .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-Methoxy-4-nitroaniline have been investigated using various spectroscopic techniques. The study of its vibrational spectra was aided by normal coordinate analysis following the scaled quantum mechanical force field methodology. Density functional theory (DFT) was applied to explore the nonlinear optical properties of the molecule, highlighting the importance of pi-conjugated systems and the influence of substituents like amino, nitro, and methoxy groups on the structure and properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of 2-Methoxy-4-nitroaniline has been explored in the context of its ability to induce CYP1A enzymes in the liver. The compound's selectivity for CYP1A2 induction is significant, as it was more selective than its precursor, 2-methoxy-4-aminoazobenzene . The effects of electron charge transfer on the molecule's structure and properties have also been examined, with the study of its nonlinear optical properties suggesting potential applications in this field .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-4-nitroaniline are closely related to its molecular structure and the presence of functional groups. The spectroscopic analysis provides insights into the electronic absorption and vibrational spectra, which are consistent with the calculated results and experimental data. The solvent effects on these properties have been calculated using time-dependent DFT in combination with the polarized continuum model, showing good agreement with experimental measurements .
Scientific Research Applications
Specific Scientific Field
Materials Science, specifically in the field of Nonlinear Optics .
Summary of the Application
2-Methoxy-4-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These organic nonlinear optic (NLO) materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Methods of Application or Experimental Procedures
The organic aromatic 2-Methoxy-4-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .
Results or Outcomes
The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 2-Methoxy-4-nitroaniline single crystal .
Dyeing Processes
Specific Scientific Field
Summary of the Application
2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry . It is also used as a chromogenic agent in printing processes .
Results or Outcomes
Synthesis of New Compounds
Specific Scientific Field
Chemical Research and Development .
Summary of the Application
2-Methoxy-4-nitroaniline finds applications in research and development laboratories . Its reactivity makes it an invaluable starting material for synthesizing new compounds .
Results or Outcomes
Photometric Reagent
Specific Scientific Field
Summary of the Application
2-Methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .
Results or Outcomes
Synthesis of Azo Dyes and Pigment Yellow 74
Specific Scientific Field
Summary of the Application
2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes and Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
Results or Outcomes
Production of Antineoplastic Drugs
Specific Scientific Field
Summary of the Application
2-Methoxy-4-nitroaniline is important in the production of some antineoplastic drugs .
Results or Outcomes
Dyeing Textiles, Leather Goods, and Paper Products
Specific Scientific Field
Summary of the Application
2-Methoxy-4-nitroaniline is a versatile compound widely used in various industries. Its vibrant orange to red colors make it desirable for dyeing textiles, leather goods, and paper products .
Results or Outcomes
Synthesis of Dyes and Pigments
Specific Scientific Field
Summary of the Application
2-Methoxy-4-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHRNIWBGTNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038700 | |
Record name | 2-Methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Deep yellow solid; [NTP] Powder; [Alfa Aesar MSDS] | |
Record name | Benzenamine, 2-methoxy-4-nitro- | |
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Record name | 2-Methoxy-4-nitroaniline | |
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Product Name |
2-Methoxy-4-nitroaniline | |
CAS RN |
97-52-9 | |
Record name | 2-Methoxy-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxy-4-nitroaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHOXY-4-NITROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4130 | |
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Record name | Benzenamine, 2-methoxy-4-nitro- | |
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Record name | 2-Methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-o-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.354 | |
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Record name | 2-METHOXY-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU26P1846 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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